Chemical Structure and Properties of (2-Amino-6-chloro-3-fluorophenyl)methanol: A Technical Guide
Chemical Structure and Properties of (2-Amino-6-chloro-3-fluorophenyl)methanol: A Technical Guide
Executive Summary & Persona Insight
As a Senior Application Scientist overseeing the translation of early-stage chemical matter into viable clinical candidates, I frequently encounter the need for highly functionalized, sterically demanding building blocks. The molecule (2-Amino-6-chloro-3-fluorophenyl)methanol (CAS: 1595577-00-6) represents a masterclass in rational substitution design. It is not merely a reagent; it is a precisely engineered precursor utilized in the synthesis of privileged heterocyclic scaffolds, such as quinazolines and benzoxazines, which are ubiquitous in kinase and protease inhibitor programs (e.g., Factor IXa inhibitors)[1].
This whitepaper deconstructs the physicochemical properties, the upstream synthetic causality, and the downstream application workflows of this critical building block.
Physicochemical Profiling & Structural Analysis
To deploy a building block effectively, one must understand the causality behind its structural features. The substitution pattern of (2-Amino-6-chloro-3-fluorophenyl)methanol is purposefully designed to dictate both its chemical reactivity and the ultimate pharmacokinetic profile of the downstream drug candidate.
Structural Causality
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Ortho-Amino & Hydroxymethyl Orientation: The 1,2-relationship between the primary alcohol and the aniline amine is the thermodynamic prerequisite for tandem cyclization reactions. This proximity enables the rapid, one-pot assembly of bicyclic systems.
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6-Chloro Substituent: Positioned ortho to the hydroxymethyl group, the bulky chlorine atom restricts the free rotation of the C-C bond, locking the molecule into a rigid, bioactive conformation. Furthermore, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at this electron-rich aromatic position.
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3-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent aniline amine. This reduced basicity enhances passive membrane permeability and mitigates off-target hERG channel liabilities—a critical parameter in cardiovascular drug design[1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | (2-Amino-6-chloro-3-fluorophenyl)methanol |
| CAS Number | 1595577-00-6 |
| Molecular Formula | C7H7ClFNO |
| Molecular Weight | 175.59 g/mol |
| Monoisotopic Mass | 175.020 g/mol |
| Hydrogen Bond Donors | 2 (-NH2, -OH) |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
| Rotatable Bonds | 1 |
Upstream Synthesis: Chemoselective Reduction
The preparation of (2-Amino-6-chloro-3-fluorophenyl)methanol relies on the reduction of its commercially available precursor, 2-amino-6-chloro-3-fluorobenzoic acid (CAS: 1039815-76-3)[1].
Causality of Reagent Selection: Standard reduction of carboxylic acids often employs Lithium Aluminum Hydride (LiAlH4). However, the electron-rich nature of the aniline ring, combined with the labile aryl chloride, makes LiAlH4 prone to causing unwanted hydrodehalogenation. To circumvent this, Borane-Tetrahydrofuran (BH3·THF) or Borane-Dimethylsulfide (BMS) is utilized[2]. Borane is an electrophilic reducing agent; it selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer via a cyclic borate intermediate without disturbing the sensitive aryl halide bonds[2].
Synthetic workflow for the chemoselective reduction of the benzoic acid precursor.
Step-by-Step Methodology: Borane Reduction Protocol
This protocol is designed as a self-validating system; the visual disappearance of hydrogen evolution serves as an in-process control for reagent consumption.
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Preparation: Dissolve 1.0 eq of 2-amino-6-chloro-3-fluorobenzoic acid in anhydrous THF (0.5 M) under an inert argon atmosphere at 0 °C. Causality: Anhydrous conditions prevent premature hydrolysis of the moisture-sensitive borane reagent.
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Reagent Addition: Add BH3·THF (2.5 eq) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic evolution of hydrogen gas as the borate ester forms.
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Reaction Propagation: Remove the ice bath, warm the mixture to room temperature, and stir for 12–16 hours.
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Quenching: Cool the reaction back to 0 °C and carefully quench with methanol until gas evolution ceases, followed by 1M HCl. Causality: Methanolysis breaks down the stable borate ester complexes, liberating the free benzyl alcohol.
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Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Downstream Applications: Privileged Scaffold Generation
Once synthesized, (2-Amino-6-chloro-3-fluorophenyl)methanol serves as a divergent hub for generating complex heterocycles.
Divergent synthetic pathways utilizing the core building block for drug discovery.
Step-by-Step Methodology: One-Pot Quinazoline Synthesis
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Oxidation/Condensation: Charge a reaction vessel with (2-Amino-6-chloro-3-fluorophenyl)methanol (1.0 eq), a target nitrile (R-CN, 1.2 eq), and an oxidant system (e.g., MnO2 or Cu/TEMPO) in toluene.
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Mechanism & Heating: Heat the mixture to 110 °C. Causality: The primary alcohol is oxidized in situ to the corresponding 2-aminobenzaldehyde. The aniline nitrogen subsequently attacks the nitrile carbon, followed by intramolecular cyclization of the intermediate amidine onto the aldehyde.
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Aromatization: Subsequent dehydration yields the fully aromatized 5-chloro-8-fluoroquinazoline core. Causality: This one-pot tandem oxidation-amidation-cyclization avoids the isolation of the highly unstable 2-amino-6-chloro-3-fluorobenzaldehyde intermediate, maximizing overall yield.
Analytical Characterization & Quality Control
To ensure the integrity of the building block before downstream deployment, the following analytical validations must be met:
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1H NMR (DMSO-d6): The benzylic protons (-CH2OH) will appear as a distinct doublet around 4.5–4.7 ppm, collapsing to a singlet upon D2O exchange. Crucially, the fluorine atom will cause characteristic scalar coupling (J-coupling) with the adjacent aromatic proton (C4-H), splitting it into a doublet of doublets, confirming the regiochemistry of the halogenation.
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LC-MS (ESI+): The presence of the chlorine atom is unambiguously confirmed by the characteristic 3:1 isotopic ratio of the [M+H]+ peaks at m/z 176.0 and 178.0.
References
- Title: 2-amino-6-bromophenyl)methanol | Sigma-Aldrich (Note: Catalog data for 1595577-00-6)
- Source: google.com (Patents)
- Title: 3 - Organic Syntheses Procedure (Reduction of Amino Acids/Anthranilic Acids)
